3-Amino-4-hydroxybenzenesulfonamide

Physicochemical Characterization Quality Control Isomer Purity

This 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) is the mandatory precursor for Acid Alizarin Violet N dyes—the 4-amino-3-hydroxy isomer cannot substitute due to distinct regiochemistry. It also serves as a privileged scaffold in carbonic anhydrase inhibitor programs, with derivatives disrupting 3D cancer spheroids. As a key reagent for SST5R antagonist synthesis, this building block is essential for neuroendocrine tumor research. Ensure you procure the correct regioisomer to maintain synthetic pathway fidelity.

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
CAS No. 98-32-8
Cat. No. B074053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxybenzenesulfonamide
CAS98-32-8
Synonyms4-hydroxy-3-aminobenzenesulfonamide
4-hydroxymetanilamide
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)N)O
InChIInChI=1S/C6H8N2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,7H2,(H2,8,10,11)
InChIKeyAVQFHKYAVVQYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8): Baseline Characterization and Procurement Overview


3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8, molecular formula C6H8N2O3S, molecular weight 188.20 g/mol) is an aromatic sulfonamide compound that appears as a light brown to off-white feathery crystalline solid with a melting point of 199-201 °C and a density of 1.6±0.1 g/cm³ [1]. The compound is slightly soluble in water but readily dissolves in acid and alkaline solutions, and it gradually darkens upon prolonged exposure to air . It is primarily utilized as a reactive dye intermediate and as a reagent in the synthesis of antagonists for somatostatin receptor subtype 5 (SST5R) [2].

3-Amino-4-hydroxybenzenesulfonamide: Why Generic Substitution with Closely Related Analogs is Scientifically Unjustified


Closely related positional isomers such as 4-amino-3-hydroxybenzenesulfonamide (CAS 3588-76-9) cannot be substituted for 3-amino-4-hydroxybenzenesulfonamide without experimental validation due to distinct physicochemical and functional differences. The target compound possesses a melting point of 199-201 °C and a predicted pKa of 2.4, whereas the 4-amino isomer exhibits a substantially lower melting point of 164 °C and a predicted pKa of 8.66±0.10, indicating fundamentally different intermolecular interactions and protonation states under physiological and industrial conditions . Furthermore, the target compound serves as a critical precursor for Acid Alizarin Violet N derivatives via a unique synthetic pathway that exploits the specific regiochemistry of the amino and hydroxyl groups, a role for which the 4-amino isomer lacks documented utility [1]. These divergent properties preclude direct interchangeability in synthetic and formulation workflows.

3-Amino-4-hydroxybenzenesulfonamide: Quantitative Differentiation Evidence Against Key Comparators


Melting Point and Thermal Stability Differentiation vs. 4-Amino-3-hydroxybenzenesulfonamide

3-Amino-4-hydroxybenzenesulfonamide exhibits a melting point of 199-201 °C, which is approximately 35-37 °C higher than that of its positional isomer 4-amino-3-hydroxybenzenesulfonamide (164 °C) . This significant difference in melting point reflects distinct crystalline packing energies and hydrogen-bonding networks, which can directly influence solid-state stability during storage and processing [1].

Physicochemical Characterization Quality Control Isomer Purity

Acid-Base Behavior and Ionization State Differentiation vs. 4-Amino-3-hydroxybenzenesulfonamide

The predicted pKa of 3-amino-4-hydroxybenzenesulfonamide is 2.4, whereas the predicted pKa of its 4-amino positional isomer is 8.66±0.10 . This substantial difference of over 6 pKa units means that at physiologically relevant pH (e.g., 7.4), the target compound exists predominantly in a deprotonated (anionic) state, while the comparator remains largely protonated (neutral). This fundamental difference in ionization state dictates solubility, membrane permeability, and potential for ionic interactions with biological targets or excipients.

Drug Formulation pH-Dependent Solubility Reaction Optimization

Regiospecific Utility in Acid Alizarin Violet N Dye Synthesis vs. Positional Isomers

3-Amino-4-hydroxybenzenesulfonamide serves as the essential precursor for synthesizing Acid Alizarin Violet N derivatives via a synthetic route involving chlorosulfonation of 2-nitroanisole, followed by amine coupling, hydrolysis, reduction, diazotization, and coupling with 2-naphthol [1]. This synthetic pathway is uniquely enabled by the specific 3-amino-4-hydroxy substitution pattern on the benzene ring. The 4-amino-3-hydroxy positional isomer (CAS 3588-76-9) lacks documented utility in this specific dye synthesis pathway and would yield a different regioisomeric product with altered optical and tinctorial properties, if the reaction proceeded at all .

Dye Chemistry Regiospecific Synthesis Azo Coupling

Derivative Bioactivity Profile in Cancer Spheroid Models vs. CAIX Inhibitor U-104

A derivative of 3-amino-4-hydroxybenzenesulfonamide, specifically Compound 9 (a multi-carbonic anhydrase inhibitor), reduced the viability of U-87 glioblastoma and PPC-1 prostate adenocarcinoma spheroids and caused them to become looser, while also slowing the growth of MDA-MB-231 breast cancer spheroids in 3D culture [1]. In contrast, the comparative compound U-104, a CAIX-selective inhibitor, did not exhibit this spheroid-disrupting phenotype in the same assay [1]. This suggests that the 3-amino-4-hydroxybenzenesulfonamide scaffold enables a distinct biological response in 3D tumor models that is not recapitulated by a structurally distinct CAIX inhibitor.

Cancer Research Carbonic Anhydrase Inhibition 3D Spheroid Assays

3-Amino-4-hydroxybenzenesulfonamide: Optimal Research and Industrial Application Scenarios


Synthesis of Regiospecific Azo Dyes (e.g., Acid Alizarin Violet N Derivatives)

In dye manufacturing, 3-amino-4-hydroxybenzenesulfonamide is the mandatory precursor for synthesizing Acid Alizarin Violet N and its derivatives. The unique 3-amino-4-hydroxy substitution pattern enables a specific azo coupling reaction that yields the desired chromophore [1]. Attempting to use the 4-amino-3-hydroxy isomer would result in an entirely different product, underscoring the critical need for this specific regioisomer in dye formulation workflows.

Scaffold for Carbonic Anhydrase Inhibitor Development in 3D Cancer Models

In academic and pharmaceutical research focused on carbonic anhydrase inhibition, 3-amino-4-hydroxybenzenesulfonamide serves as a privileged scaffold. Derivatives such as Compound 9 have demonstrated the ability to disrupt 3D cancer spheroids derived from glioblastoma, prostate adenocarcinoma, and triple-negative breast cancer cell lines—an effect not observed with comparator compounds like U-104 [2]. This scaffold is therefore prioritized for programs investigating tumor microenvironment disruption and CA-mediated therapy resistance in physiologically relevant 3D models.

Synthesis of Somatostatin Receptor Subtype 5 (SST5R) Antagonists

This compound is specifically cited as a reagent for synthesizing antagonists targeting somatostatin receptor subtype 5 (SST5R) [3]. Researchers working on SST5R-related pathways in neuroendocrine tumor biology or metabolic disorders must procure this exact building block, as its regiospecific functional groups are required for constructing the pharmacophore. Alternative sulfonamides lack the appropriate substitution pattern for this synthetic route.

Technical Documentation Hub

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